2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride
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Overview
Description
2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride is a chemical compound that belongs to the class of pyrimidinones Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride typically involves the reaction of 2-chloromethyl-1H-pyrimidin-6-one with a hydroxylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxymethyl derivative. Common reagents used in this synthesis include sodium hydroxide and hydrogen peroxide. The reaction is typically conducted at elevated temperatures to facilitate the hydroxylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-carboxy-1H-pyrimidin-6-one.
Reduction: Formation of 2-(hydroxymethyl)-1H-pyrimidin-6-ol.
Substitution: Formation of various substituted pyrimidinones depending on the substituent introduced.
Scientific Research Applications
2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The compound may also interact with nucleic acids, affecting their structure and function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxymethyl-1H-pyrimidin-4-one
- 2-Hydroxymethyl-1H-pyrimidin-5-one
- 2-Hydroxymethyl-1H-pyrimidin-2-one
Uniqueness
2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring. This substitution pattern influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the hydroxymethyl group at the 2-position and the keto group at the 6-position provides a unique combination of functional groups that can interact with various molecular targets.
Properties
IUPAC Name |
2-(hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c8-3-4-6-2-1-5(9)7-4;/h1-2,8H,3H2,(H,6,7,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECUKLBZUTVVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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